molecular formula C27H26N2O2 B444380 3-(4-methoxyphenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol CAS No. 675153-88-5

3-(4-methoxyphenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B444380
CAS No.: 675153-88-5
M. Wt: 410.5g/mol
InChI Key: NXHPSNWSVPMTKE-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound with a unique structure that includes both methoxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of functional groups: Methoxy and methylphenyl groups are introduced through specific reactions, such as Friedel-Crafts alkylation or acylation.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific parts of the molecule, altering its properties.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Often used to facilitate reactions, including palladium on carbon or platinum catalysts.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

3-(4-methoxyphenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol exerts its effects involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes to alter biochemical pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-3-buten-2-one: Shares the methoxyphenyl group but has a different core structure.

    p-Anisalacetone: Another compound with a methoxyphenyl group, used in different applications.

Uniqueness

What sets 3-(4-methoxyphenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions that are not possible with simpler compounds.

Properties

CAS No.

675153-88-5

Molecular Formula

C27H26N2O2

Molecular Weight

410.5g/mol

IUPAC Name

9-(4-methoxyphenyl)-6-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H26N2O2/c1-17-7-9-19(10-8-17)27-26-24(28-22-5-3-4-6-23(22)29-27)15-20(16-25(26)30)18-11-13-21(31-2)14-12-18/h3-14,20,27-29H,15-16H2,1-2H3

InChI Key

NXHPSNWSVPMTKE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2

Origin of Product

United States

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